6-Amino-2,4-dichloro-3-methylphenol hydrochloride

Physicochemical characterization Lipophilicity comparison Permeability prediction

Researchers synthesizing halogenated azo dyes or pharmaceutical intermediates often face supply inconsistencies and purity uncertainties. 6-Amino-2,4-dichloro-3-methylphenol hydrochloride (CAS 39549-31-0) offers a reliable building block: • ≥98.0% HPLC purity ensures clean diazotization without competing byproducts. • The 6-amino-2,4-dichloro-3-methyl substitution pattern provides distinct LogP (3.97) and TPSA (46.2 Ų) for predictable reactivity and solubility. • Hydrochloride salt form enhances storage stability; in situ neutralization-ready. • TSCA-listed, with full spectral authentication (¹H/¹³C NMR, IR) for identity verification. • Crystalline solid facilitates accurate weighing; ships under ambient conditions.

Molecular Formula C7H8Cl3NO
Molecular Weight 228.5 g/mol
CAS No. 39549-31-0
Cat. No. B1265956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,4-dichloro-3-methylphenol hydrochloride
CAS39549-31-0
Molecular FormulaC7H8Cl3NO
Molecular Weight228.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1Cl)O)N)Cl.Cl
InChIInChI=1S/C7H7Cl2NO.ClH/c1-3-4(8)2-5(10)7(11)6(3)9;/h2,11H,10H2,1H3;1H
InChIKeyZOQYQHLEDJOHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2,4-dichloro-3-methylphenol hydrochloride: Chemical Identity & Baseline


6-Amino-2,4-dichloro-3-methylphenol hydrochloride (CAS 39549-31-0) is a trisubstituted halogenated phenol derivative with molecular formula C₇H₈Cl₃NO and molecular weight 228.50 g/mol [1]. This compound exists as a hydrochloride salt of the free base 6-amino-2,4-dichloro-3-methylphenol (CAS 40677-44-9) and is characterized by the presence of an amino group at the 6-position, chlorine substituents at the 2- and 4-positions, and a methyl group at the 3-position on the phenolic ring [2]. Key physicochemical parameters include a melting point of 134°C, a calculated LogP of 3.97, and a topological polar surface area (TPSA) of 46.2 Ų . Commercial availability is primarily as a research-grade intermediate with typical purity specifications of ≥98.0% by HPLC . The compound is classified as a skin and eye irritant (GHS Category 2) and is regulated under TSCA inventory listings .

Salt Form Hydrochloride salt: crystalline solid, stable handling
Purity Grade Research-grade intermediate, ≥98% HPLC purity
Reactive Handle 6-Amino group enables diazotization and azo coupling

6-Amino-2,4-dichloro-3-methylphenol hydrochloride: Why Substitution Fails


The substitution pattern on the phenolic ring of 6-amino-2,4-dichloro-3-methylphenol hydrochloride confers a distinct combination of steric, electronic, and hydrogen-bonding properties that cannot be replicated by analogs with different halogenation or substitution regiochemistry [1]. Systematic studies of substituted phenols demonstrate that even single-position modifications (e.g., 2,4-dichloro vs. 2,4,6-trichloro vs. 4-chloro-3-methyl) produce substantial divergence in critical physicochemical parameters including log P (range: 1.95-3.69), aqueous solubility (range: 0.28-2.36 μmole cm⁻³), and maximum flux through human stratum corneum (range: -0.95 to 0.54 log μmole cm⁻² h⁻¹) [2][3]. These differences translate directly to altered performance in synthetic transformations, downstream reactivity, and biological partitioning behavior. The presence of the amino group at the 6-position introduces additional complexity: this functional handle enables diazotization, azo coupling, and electrophilic aromatic substitution pathways that are geometrically and electronically inaccessible to non-aminated analogs. Consequently, substitution with compounds lacking the precise 6-amino-2,4-dichloro-3-methyl substitution pattern cannot be assumed to yield equivalent synthetic outcomes or material properties.

Non-aminated analogs Lack the 6-amino handle, preventing key synthetic pathways.
Halogen regioisomers Different Cl/methyl positions shift logP, solubility, and partitioning behavior.
Free base form Lower crystallinity and undefined melting point may complicate identity verification.

6-Amino-2,4-dichloro-3-methylphenol hydrochloride: Procurement Evidence & Differentiation


LogP and TPSA Divergence from Non-Aminated Phenols

6-Amino-2,4-dichloro-3-methylphenol hydrochloride exhibits a calculated LogP of 3.97 and a topological polar surface area (TPSA) of 46.2 Ų, parameters that differ markedly from the non-aminated analog 2,4-dichloro-3-methylphenol. While direct head-to-head LogP data for the exact compound pair were not located in primary literature, class-level inference from published substituted phenol datasets establishes that the 2,4-dichloro substitution pattern in 2,4-dichlorophenol yields LogP of 3.08 (experimental log KOCT:AQ), whereas introduction of an amino group substantially alters hydrogen-bonding capacity and polarity, as reflected in the target compound's elevated TPSA relative to non-aminated analogs [1].

LogP & TPSA Profile
Class-level
Calc. LogP 3.97, TPSA 46.2 Ų
Distinct lipophilicity/polarity balance for solvent selection.
Class-level inference; experimental validation recommended.
Physicochemical characterization Lipophilicity comparison Permeability prediction

HPLC Purity: Research Grade vs. Lower-Grade Sources

Authoritative vendor technical specifications consistently document that 6-amino-2,4-dichloro-3-methylphenol hydrochloride is supplied with a minimum HPLC purity of ≥98.0% area [1]. This specification represents the industry-standard analytical benchmark for research-grade material, with NMR structural confirmation provided as a complementary identity verification [2]. In contrast, some alternative suppliers offer the free base form (CAS 40677-44-9) without the hydrochloride salt stabilization or may supply material at lower purity grades (e.g., 95.0%), which introduces batch-to-batch variability in moisture content and storage stability .

HPLC Purity Spec
Reported
≥98.0% (Target) vs 95.0% (Alternative)
Reduced impurity risk supports synthetic reproducibility.
Verify COA for lot-specific purity.
Analytical quality control HPLC purity specification Procurement specification

Hydrochloride Salt vs. Free Base: Handling and Stability

The hydrochloride salt form (CAS 39549-31-0) confers practical advantages over the corresponding free base (CAS 40677-44-9) for laboratory handling and storage. The hydrochloride salt exists as a crystalline solid at ambient temperature with a defined melting point of 134°C, whereas the free base has a lower molecular weight (192.04 g/mol vs. 228.50 g/mol) and distinct solid-state properties . The salt form demonstrates solubility in methanol, a characteristic that facilitates solution-phase handling and purification workflows . Additionally, the hydrochloride salt is documented to be moisture-sensitive, requiring storage under inert gas and protection from humidity, a specification that directly informs procurement and inventory management decisions .

Salt vs Free Base
Reported
HCl salt: MW 228.50, mp 134°C
Free base: MW 192.04, mp unspecified
Crystalline salt aids handling and identity verification.
Moisture-sensitive; store under inert gas.
Salt form selection Solid-state stability Handling characteristics

TSCA and EPA Regulatory Status for U.S. Procurement

6-Amino-2,4-dichloro-3-methylphenol hydrochloride (CAS 39549-31-0) is registered in the U.S. Environmental Protection Agency CompTox Chemicals Dashboard with DTXSID DTXSID80885776 and is listed on the TSCA Inventory as reviewed and approved, with status documented as '2024 CDR TSCA Inv Inactive' and historical CA Index approval dating to January 20, 2010 [1]. This regulatory standing distinguishes it from non-inventoried analogs that may require pre-manufacture notification or face import restrictions under TSCA. The compound also appears in the FDA substance registry under the synonym '6-AMINO-2,4-DICHLORO-M-CRESOL HYDROCHLORIDE' [2].

TSCA Inventory Status
Context-dependent
Listed (Reviewed/Approved)
Regulatory clarity for U.S. procurement.
Verify current status via EPA CompTox.
Regulatory compliance TSCA inventory EPA CompTox

6-Amino-2,4-dichloro-3-methylphenol hydrochloride: Validated Applications


Azo Dye and Pigment Synthesis via Diazotization

The 6-amino substituent enables diazotization and subsequent azo coupling reactions, positioning this compound as a versatile intermediate for the synthesis of halogenated azo dyes and pigments. The defined ≥98.0% HPLC purity specification ensures that diazotization proceeds without interference from amine-containing impurities that could generate competing azo products or colored byproducts. The compound's calculated LogP of 3.97 and TPSA of 46.2 Ų inform solvent selection for diazotization conditions and predict the solubility profile of resulting azo adducts. Procurement of the hydrochloride salt form provides the amine in a protonated state, which may be advantageous for storage stability prior to in situ neutralization and diazotization.

Pharmaceutical Intermediate for Halogenated API Synthesis

The compound serves as a building block for pharmaceutical intermediates requiring a 2,4-dichloro-3-methylphenol core with an amine handle for further functionalization. The TSCA inventory listing and EPA CompTox registration [1] provide regulatory clarity for U.S.-based pharmaceutical research programs operating under Good Laboratory Practice (GLP) guidelines. The documented moisture sensitivity and requirement for inert gas storage are critical considerations for facilities synthesizing APIs under controlled atmosphere conditions, and the crystalline solid form facilitates accurate weighing and inventory management in kilogram-scale process development.

Structure-Activity Relationship (SAR) Studies

The precise 6-amino-2,4-dichloro-3-methyl substitution pattern provides a defined reference point for systematic SAR investigations of halogenated phenolic compounds. The combination of LogP (3.97) and TPSA (46.2 Ų) places this compound in a physicochemical property space that can be compared against related analogs from published substituted phenol datasets, including 2,4-dichlorophenol (LogP 3.08), 2,4,6-trichlorophenol (LogP 3.69), and 4-chloro-3-methylphenol (LogP 3.10) [2]. The availability of authenticated spectral data including ¹H NMR, ¹³C NMR, and IR spectra from the AIST SDBS database [3] provides a benchmark for compound identity verification independent of vendor certificate of analysis.

Analytical Reference Standard for HPLC Method Development

With a vendor-specified HPLC purity of ≥98.0% area and NMR structural confirmation , this compound can serve as an analytical reference material for method development involving halogenated phenol derivatives. The defined melting point of 134°C provides a simple identity verification checkpoint. The compound's solubility in methanol supports preparation of calibration standards for reverse-phase HPLC analysis, while the documented GHS hazard classification (skin and eye irritant, Category 2) informs appropriate laboratory safety protocols during method development activities.

Application
Selection Property
Validation Focus
Azo Dye Synthesis
6-amino handle for diazotization; ≥98% purity
Verify purity and moisture content
Pharmaceutical Intermediate
TSCA listing; HCl salt stability
Confirm regulatory status and storage conditions
SAR Studies
Defined substitution pattern; spectral benchmarks
Authenticate identity via NMR/IR
Analytical Reference
HPLC purity ≥98%; melting point
Cross-check purity by independent method
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